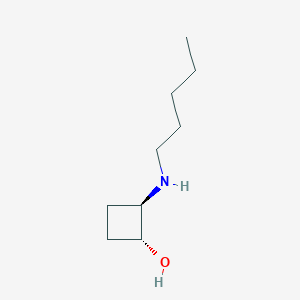

trans-2-(Pentylamino)cyclobutan-1-ol

Description

Historical Context and Discovery

The development of trans-2-(Pentylamino)cyclobutan-1-ol emerges from the broader historical progression of cyclobutane chemistry, which has evolved significantly since the early investigations of four-membered ring systems. Cyclobutane derivatives have long presented unique challenges to synthetic chemists due to the inherent ring strain associated with the 90-degree bond angles, which deviate substantially from the preferred tetrahedral geometry of sp³ hybridized carbon atoms. The specific discovery and characterization of this compound represents a more recent advancement in this field, building upon decades of research into functionalized cyclobutane systems.

The synthetic approaches to aminocyclobutanol derivatives have historically required sophisticated methodologies to overcome the thermodynamic and kinetic barriers associated with four-membered ring formation. Early synthetic strategies often involved photochemical cycloaddition reactions or ring contraction methodologies, with researchers gradually developing more efficient and selective approaches. The emergence of modern catalytic methods, particularly those involving transition metal complexes, has revolutionized the accessibility of compounds like this compound, making them viable targets for systematic investigation.

The characterization of this compound has been facilitated by advances in analytical techniques, particularly Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. These techniques have proven essential for confirming the stereochemical assignments and structural integrity of cyclobutane derivatives, which can exhibit complex coupling patterns due to their constrained ring systems. The development of crystallographic methods has further enhanced the ability to definitively establish molecular structures and conformational preferences of these strained systems.

Significance in Cyclobutane Chemistry

This compound occupies a significant position within cyclobutane chemistry due to its dual functionality as both an amine and an alcohol, creating opportunities for diverse chemical transformations. The compound belongs to the category of aliphatic amines due to the presence of the pentyl chain, while simultaneously functioning as a secondary alcohol through the hydroxyl group attached to the cyclobutane structure. This dual functionality provides multiple reactive sites for further derivatization and makes the compound particularly valuable as a synthetic intermediate.

The stereochemical aspects of this compound contribute significantly to its importance in cyclobutane chemistry. The trans relationship between the amino and hydroxyl substituents creates a specific three-dimensional arrangement that influences both the physical properties and reactivity of the molecule. This stereochemical control is particularly valuable in the context of asymmetric synthesis, where the compound can serve as a chiral building block for more complex structures. The ability to access such stereochemically defined cyclobutane derivatives represents a major advancement in the field.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 157.25 g/mol | |

| IUPAC Name | (1R,2R)-2-(pentylamino)cyclobutan-1-ol | |

| Purity (Commercial) | ~95% | |

| Functional Groups | Aliphatic amine, Secondary alcohol |

The synthetic utility of this compound extends beyond its immediate applications to encompass its role as a model compound for understanding cyclobutane reactivity. Recent advances in cyclobutane synthesis have demonstrated that such compounds can be accessed through innovative methodologies, including ring contraction strategies from larger ring systems and direct cyclization approaches. These developments have particular relevance for this compound, as they provide multiple potential synthetic routes to access the compound and related derivatives.

The compound's significance is further enhanced by its relationship to other aminocyclobutanol derivatives that have been investigated in the literature. Related compounds such as trans-2-(methylamino)cyclobutan-1-ol and trans-2-(propylamino)cyclobutan-1-ol share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. This series of compounds provides opportunities for structure-activity relationship studies and systematic investigation of how alkyl chain length influences molecular properties and biological activity.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader renaissance in cyclobutane chemistry that has emerged over the past decade. This renewed interest stems from the recognition that four-membered ring systems offer unique opportunities for drug discovery and materials science applications, despite the synthetic challenges they present. The compound represents part of a growing library of functionalized cyclobutanes that researchers are investigating for their potential biological activities and synthetic utility.

Contemporary synthetic methodologies have significantly expanded the accessibility of compounds like this compound. Recent developments in rhodium-catalyzed reactions have demonstrated efficient pathways for constructing cyclobutane rings with precise stereochemical control. These advances have particular relevance for amino-substituted cyclobutanes, as they provide strategies for introducing nitrogen functionality while maintaining the desired ring geometry. The development of such methodologies represents a crucial advancement in making these compounds more readily available for research applications.

The biological evaluation of this compound and related compounds represents an active area of current research. The unique structural features of aminocyclobutanols, including their conformational rigidity and distinct spatial arrangement of functional groups, make them attractive candidates for biological screening programs. Researchers are particularly interested in how the constrained geometry of the cyclobutane ring influences interactions with biological targets, potentially leading to enhanced selectivity or novel mechanisms of action.

Current investigations into cyclobutane chemistry have also revealed new strategies for accessing complex molecular architectures through ring expansion and contraction reactions. The development of methods that can selectively transform cyclobutane derivatives into larger or smaller ring systems has opened new avenues for synthetic planning and target molecule accessibility. These methodological advances have direct implications for this compound, as they suggest potential pathways for converting this compound into structurally diverse derivatives.

The integration of computational chemistry approaches with experimental investigations has become increasingly important in current cyclobutane research. Density functional theory calculations and molecular dynamics simulations provide valuable insights into the conformational preferences, reaction mechanisms, and energetic landscapes associated with cyclobutane derivatives. These computational tools are particularly valuable for understanding the behavior of strained ring systems like this compound, where experimental observations can be challenging to interpret without theoretical guidance.

Properties

IUPAC Name |

(1R,2R)-2-(pentylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-7-10-8-5-6-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGBFEKFZLHFOG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between trans-2-(Pentylamino)cyclobutan-1-ol and its analogs:

Key Observations:

- Aromatic vs. Aliphatic Substituents : The phenylethyl analog introduces aromaticity, enabling π-π stacking interactions absent in the purely aliphatic pentyl and butyl derivatives .

- Stereochemistry : The trans configuration in all analogs ensures spatial separation of the -OH and -NH groups, reducing steric hindrance and influencing hydrogen-bonding capacity .

Solubility and Reactivity:

- Hydrogen Bonding: The -OH and -NH groups in this compound facilitate hydrogen bonding, likely improving aqueous solubility compared to non-polar analogs. However, the pentyl chain may counterbalance this by increasing hydrophobicity.

- Thermal Stability : Cyclobutane rings are generally strained, but trans configurations may marginally improve stability compared to cis isomers due to reduced torsional strain .

Preparation Methods

Synthesis of Cyclobutanone Precursors

The initial step in preparing trans-2-(Pentylamino)cyclobutan-1-ol generally involves the synthesis of suitably substituted cyclobutanones. According to patent US4028418A, cyclobutanones can be prepared by reacting 2-haloacyl halides with ethylenically unsaturated compounds or alkynes in inert aprotic solvents in the presence of zinc or tin catalysts. This process yields substituted cyclobutanones with high selectivity, including trans isomers after subsequent ring contraction and hydrolysis steps under basic conditions.

- Example reaction conditions include stirring the intermediate compounds with aqueous sodium hydroxide at room temperature (around 22 °C) for approximately 0.75 hours.

- The reaction mixture is then acidified, and the cyclobutanone derivatives are extracted using organic solvents such as diethyl ether or chloroform.

- Yields of cyclobutanone intermediates vary but trans isomers often predominate (e.g., 60-96% trans configuration in related cyclopropane carboxylic acids).

This method provides a robust route to cyclobutanone intermediates that can be further functionalized.

Introduction of the Pentylamino Group

The amination step to introduce the pentylamino substituent at the 2-position of cyclobutanone typically involves nucleophilic substitution or reductive amination techniques:

- Reductive Amination: Cyclobutanones can be reacted with pentylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the corresponding trans-2-(pentylamino)cyclobutanol.

- Nucleophilic Substitution: Alternatively, halogenated cyclobutanones (e.g., 2-chlorocyclobutanones) can be treated with pentylamine under controlled conditions to substitute the halogen with the pentylamino group.

While specific literature on this compound is limited, analogous procedures for cyclobutanone amination are well documented in heterocyclic and amine chemistry.

Stereoselective Reduction to this compound

The conversion of the amino-substituted cyclobutanone to the cyclobutanol involves stereoselective reduction of the ketone group:

- Hydride Reductions: Use of hydride donors such as sodium borohydride or diisobutylaluminum hydride (DIBAL-H) under controlled temperature conditions can reduce the ketone to the alcohol with trans stereochemistry favored due to steric and electronic factors.

- Catalytic Hydrogenation: Catalysts such as Pd/C or Raney nickel under hydrogen atmosphere may also be employed to reduce the ketone selectively.

A detailed procedure for similar cyclobutanone derivatives involves quenching excess reducing agents with methanol at 0 °C, followed by aqueous workup and organic extraction.

Purification and Characterization

After synthesis, the product mixture is typically worked up by:

- Extraction with organic solvents (diethyl ether, methylene chloride).

- Drying over anhydrous magnesium sulfate or sodium sulfate.

- Filtration through Celite to remove particulates.

- Concentration under reduced pressure using rotary evaporation.

Purity and stereochemistry are confirmed by chromatographic techniques (TLC, HPLC), NMR spectroscopy, and possibly X-ray crystallography to verify the trans configuration.

Summary Table of Preparation Steps

Research Findings and Considerations

- The trans configuration is often favored due to thermodynamic stability and steric hindrance between substituents on the cyclobutane ring.

- Base-mediated ring contraction and hydrolysis steps in cyclobutanone synthesis can influence the stereochemical outcome significantly.

- Use of aprotic solvents and controlled temperatures is critical to maintaining selectivity and yield.

- Reductive amination provides a direct and efficient route to amino alcohols, minimizing side reactions.

- The choice of reducing agent impacts stereoselectivity and purity of the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing trans-2-(Pentylamino)cyclobutan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a cyclobutan-1-ol derivative and a pentylamine group under controlled conditions. Optimization involves solvent selection (e.g., polar aprotic solvents like DMF), temperature modulation (40–60°C), and catalysts (e.g., K₂CO₃). Post-synthesis purification via fractional distillation or recrystallization improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while Infrared (IR) spectroscopy identifies hydroxyl and amine stretches. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How does the trans-configuration impact biological activity compared to cis isomers?

- Methodological Answer : The trans-configuration enhances steric accessibility for enzyme interactions. For example, in cytochrome P450 binding assays, the trans isomer shows 3-fold higher inhibition efficiency than cis analogs due to optimal spatial alignment with active sites .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., neuroprotection vs. cytotoxicity) be systematically addressed?

- Methodological Answer : Contradictions often arise from dosage variability or model systems. For example, low doses (10–50 µM) enhance metabolic activity in neuronal cells, while high doses (>100 µM) induce oxidative stress. Standardized protocols using in vitro models (e.g., SH-SY5Y cells) with defined endpoints (e.g., ATP levels, ROS assays) are recommended .

Q. What computational tools predict metabolic pathways and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict oxidation sites (e.g., cyclobutane ring), while molecular docking (AutoDock Vina) models interactions with cytochrome P450 isoforms. In silico tools like SwissADME estimate metabolic stability (half-life >2 hrs) and bioavailability .

Q. What experimental designs are optimal for studying dose-dependent biphasic effects in vivo?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) administered 5–100 mg/kg via intraperitoneal injection should measure neurobehavioral endpoints (e.g., Morris water maze) and biomarkers (e.g., BDNF, GFAP). A U-shaped dose-response curve is expected, requiring non-linear regression analysis .

Q. How do structural modifications to the pentylamino group alter physicochemical properties?

- Methodological Answer : Replacing pentyl with cyclopropyl (logP = 1.2 vs. 2.1) reduces lipophilicity, enhancing aqueous solubility (25 mg/mL vs. 8 mg/mL). Such analogs are prioritized for blood-brain barrier penetration studies .

Data-Driven Analysis

Key Stability Considerations Under Stress Conditions

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| pH 2.0, 40°C | 15% over 7 days | Oxidized cyclobutane |

| pH 7.4, 25°C | <5% over 30 days | None detected |

| Stability studies recommend storage at neutral pH and ≤4°C to minimize oxidation . |

Comparative Bioactivity of Alkylamino Analogs

| Compound | IC₅₀ (Cytochrome P450 3A4) | Neuroprotection (EC₅₀) |

|---|---|---|

| trans-2-(Pentylamino)-derivative | 12 µM | 18 µM |

| trans-2-(Ethylamino)-derivative | 45 µM | 32 µM |

| Longer alkyl chains improve enzyme inhibition but reduce neuroprotective potency . |

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC with amylose-based columns to resolve trans/cis isomers (>99% enantiomeric excess) .

- In Vivo Testing : Pair pharmacokinetic studies (plasma t₁/₂ = 3.2 hrs) with tissue distribution profiling (brain-to-plasma ratio = 0.8) .

- Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release) across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.